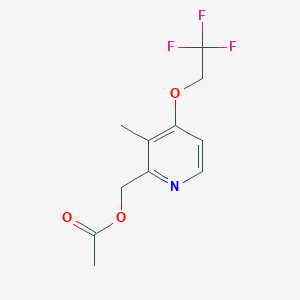

2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-7-9(5-17-8(2)16)15-4-3-10(7)18-6-11(12,13)14/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSNFCKBKKCQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1COC(=O)C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166615 | |

| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112525-75-4 | |

| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112525-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

In a reaction described in a 2017 patent, 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is treated with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. Key parameters include:

-

Temperature : 0–5°C to minimize side reactions.

-

Solvent : Dichloromethane (DCM) or toluene.

This intermediate is highly reactive, making it suitable for subsequent acetylation.

Acetylation to Target Compound

The chloromethyl intermediate undergoes acetylation using acetic anhydride (Ac₂O) in the presence of a base such as pyridine or triethylamine. The reaction mechanism involves a nucleophilic acyl substitution:

-

The base deprotonates acetic anhydride, generating an acetate ion.

-

The acetate ion displaces the chloride group on the chloromethyl intermediate.

Optimized Conditions :

-

Molar Ratio : 1:1.2 (chloromethyl intermediate : Ac₂O).

-

Temperature : Room temperature (20–25°C).

-

Reaction Time : 4–6 hours.

Direct Hydroxymethyl Acetylation

An alternative single-step method bypasses the chloromethyl intermediate by directly acetylating the hydroxymethyl precursor.

Reaction Mechanism and Conditions

2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is reacted with acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid). The acid protonates the hydroxyl group, enhancing its leaving ability and facilitating acetylation.

Key Parameters :

-

Catalyst : 0.5–1 mol% H₂SO₄.

-

Solvent : Acetonitrile or ethyl acetate.

-

Temperature : 50–60°C.

Industrial-Scale Considerations

Waste Management

-

By-Products : HCl gas from SOCl₂ requires scrubbing.

-

Solvent Recovery : DCM and toluene are recycled via distillation, achieving >95% recovery.

Comparative Analysis of Methods

| Parameter | Chloromethyl Route | Direct Acetylation |

|---|---|---|

| Steps | 2 | 1 |

| Overall Yield | 78–82% | 88–90% |

| Reagent Cost | Higher (SOCl₂) | Lower (Ac₂O) |

| Scalability | Excellent | Moderate |

| Purity | >99% | 98–99% |

Recent Advances in Catalysis

Emerging methods employ enzymatic acetylation using lipases (e.g., Candida antarctica Lipase B) under mild conditions. While still experimental, this approach offers:

-

Selectivity : No side products from over-acetylation.

-

Sustainability : Aqueous solvents and biodegradable catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce various alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Gastric Acid Reduction

- Antimicrobial Activity

Data Table: Applications Overview

Case Studies

- Gastric Acid Suppression Study

-

Antimicrobial Efficacy Assessment

- In vitro tests showed that the compound exhibited notable antibacterial activity against strains of Helicobacter pylori, which is known to be associated with gastric ulcers. The study suggested that this compound could serve as a potential therapeutic agent for treating infections caused by this bacterium .

Wirkmechanismus

The mechanism of action of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with enzymes or receptors. The trifluoroethoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine are best contextualized through comparison with related derivatives. Below is a detailed analysis of its analogs:

Functional and Pharmacological Insights

Reactivity and Stability :

- The acetoxymethyl derivative exhibits superior stability compared to the hydroxymethyl analog, which is susceptible to oxidation and requires protection during synthesis. The acetyl group also enhances solubility in organic solvents, facilitating purification .

- The chloromethyl derivative is highly reactive, serving as a leaving group in nucleophilic substitutions to form sulfide bonds in PPIs like Lansoprazole. However, its presence as an impurity (>98% purity required) must be tightly controlled to ensure drug safety .

- Trifluoroethoxy Group : Common to all analogs, this group enhances metabolic resistance and membrane permeability due to fluorine's electronegativity and lipophilicity .

Synthetic Utility :

- The acetoxymethyl compound is a strategic intermediate, enabling efficient large-scale production of PPIs. Its stability contrasts with the chloromethyl variant, which, while reactive, necessitates stringent handling due to its hygroscopic and corrosive nature .

- Lansoprazole’s sulfinyl linkage, derived from these intermediates, is pH-sensitive, enabling targeted activation in the acidic gastric environment .

Analytical and Industrial Considerations

- Purification : The acetoxymethyl derivative is purified via recrystallization or chromatography, whereas the chloromethyl compound requires rigorous drying (e.g., under phosphorus pentoxide) to avoid decomposition .

- Regulatory Aspects : Impurities like the chloromethyl derivative are monitored using HPLC and titration, with specifications enforced by pharmacopeial standards (e.g., USP) .

Biologische Aktivität

2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : C12H14F3NO3

- Molecular Weight : 273.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis via caspase activation |

| A549 | 12.3 | Inhibition of cell proliferation through cell cycle arrest |

Antimicrobial Activity

The compound also showed promising antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Anticancer Properties

In a recent in vitro study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial activity of this compound against clinically relevant pathogens. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Q & A

Q. What are the key synthetic routes for 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves a multi-step process:

Nucleophilic Substitution : React 2,3-dimethyl-4-nitropyridine-1-oxide with trifluoroethanol using potassium carbonate and potassium hydroxide as mixed alkali. This replaces the nitro group with a trifluoroethoxy group .

Rearrangement : Treat the intermediate with acetic anhydride to form the acetoxymethyl derivative.

Purification : Column chromatography or recrystallization removes impurities.

Transesterification (if required): Adjust ester groups for downstream applications.

Q. Optimization Strategies :

- Mixed Alkali System : Combining K₂CO₃ and KOH enhances nucleophilic substitution efficiency by balancing basicity and solubility .

- Solvent Choice : Trifluoroethanol acts as both solvent and reagent, reducing side reactions.

- Temperature Control : Maintain 80–100°C during substitution to accelerate kinetics without decomposition.

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR/Raman Spectroscopy :

- Mass Spectrometry (HRMS) :

- Molecular ion peak ([M+H]⁺) validates molecular weight. Fragmentation patterns confirm ester and ether linkages.

Advanced Research Questions

Q. How does the choice of mixed alkali influence the nucleophilic substitution efficiency in the synthesis of this compound?

Methodological Answer: The mixed alkali (K₂CO₃/KOH) balances two roles:

- KOH : Provides strong basicity to deprotonate trifluoroethanol, generating a reactive alkoxide nucleophile.

- K₂CO₃ : Buffers the reaction medium, preventing excessive hydrolysis of intermediates.

Mechanistic Insight : - Excess KOH can degrade the pyridine oxide intermediate, while K₂CO₃ stabilizes it, improving substitution yields to >80% .

Q. What mechanistic insights explain the rearrangement step involving acetic anhydride in the synthesis?

Methodological Answer: The rearrangement proceeds via an acyloxy migration :

Acetylation : Acetic anhydride reacts with the hydroxymethyl group, forming an acetoxymethyl intermediate.

Ring Opening/Reclosure : The pyridine N-oxide undergoes thermal cleavage, followed by recombination to stabilize the acetylated structure.

Key Evidence :

Q. What computational methods are suitable for predicting the reactivity or stability of this compound under varying experimental conditions?

Methodological Answer:

- DFT Calculations :

- Model transition states for nucleophilic substitution (e.g., Fukui indices to identify electrophilic sites).

- Molecular Dynamics (MD) Simulations :

- Predict solubility in solvents (e.g., trifluoroethanol vs. DMF) and thermal stability during rearrangement.

- Docking Studies :

Q. How can researchers mitigate by-product formation during the synthesis of this compound?

Methodological Answer:

- By-Products Identified :

- Acetylated pyridine derivatives (from over-acetylation).

- Nitro-group retention (incomplete substitution).

- Mitigation Strategies :

Q. What are the potential pharmacological applications of this compound, and how can its bioactivity be validated?

Methodological Answer:

- Applications :

- Validation Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.